3-Methyl-1H-pyrazole-1-carboxamide

Description

The exact mass of the compound 3-Methyl-1H-pyrazole-1-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75630. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-1H-pyrazole-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1H-pyrazole-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyrazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-4-2-3-8(7-4)5(6)9/h2-3H,1H3,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZZQMXKKNDHNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143235 | |

| Record name | 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-50-7, 100365-72-8 | |

| Record name | 1-Carbamoyl-3-methylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100365728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 873-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 873-50-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-1-carboxamide, 3(or 5)-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1H-pyrazole-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methyl-1H-pyrazole-1-carboxamide CAS number and molecular structure

An In-depth Technical Guide to 3-Methyl-1H-pyrazole-1-carboxamide for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with pyrazole-based heterocyclic compounds. We will delve into the core characteristics of 3-Methyl-1H-pyrazole-1-carboxamide, a key building block in modern synthetic chemistry, moving from its fundamental properties to its synthesis and strategic applications in drug discovery.

Core Chemical Identity and Physicochemical Properties

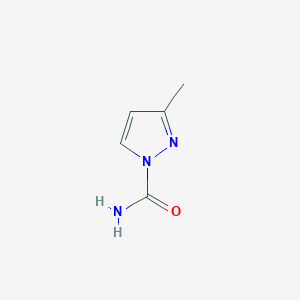

3-Methyl-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the C3 position and a carboxamide group at the N1 position. This arrangement provides a stable and synthetically versatile scaffold.

Key Identifiers and Properties:

| Property | Value | Source |

| CAS Number | 873-50-7 | [1][2][3][4] |

| Molecular Formula | C₅H₇N₃O | [2][4] |

| IUPAC Name | 3-methylpyrazole-1-carboxamide | [2] |

| Molecular Weight | 125.13 g/mol | [2] |

| Synonyms | 1-Carbamoyl-3(5)-methylpyrazole, N-(3-Methyl-1-pyrazolyl)formamide | [1][4] |

| XLogP3 | -0.1 | [2] |

| Canonical SMILES | CC1=NN(C=C1)C(=O)N | [2] |

Due to tautomerism, this compound can also be referred to as 3(or 5)-Methyl-1H-pyrazole-1-carboxamide, with CAS RN 100365-72-8 also being associated with this structure in some databases.[2][5]

Molecular Structure Visualization

Caption: 2D Molecular Structure of 3-Methyl-1H-pyrazole-1-carboxamide.

Synthesis and Mechanistic Rationale

The synthesis of N-carbamoyl pyrazoles can be achieved through several reliable methods. A prevalent and efficient laboratory-scale approach involves the reaction of the parent heterocycle with an isocyanate source. The choice of reagents is critical for ensuring high yield and purity.

Proposed Synthetic Protocol: Carbamoylation of 3-Methylpyrazole

This protocol describes the synthesis from 3-methylpyrazole and an in-situ generated isocyanic acid from sodium cyanate. This method avoids the handling of highly reactive and toxic reagents like phosgene or isolated isocyanates.

Principle: The nitrogen atom (N1) of the 3-methylpyrazole ring acts as a nucleophile, attacking the electrophilic carbon of isocyanic acid (HNCO). The isocyanic acid is generated in situ by the protonation of cyanate salt. The acidic conditions facilitate the reaction, and the pyrazole's aromaticity is preserved.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-methylpyrazole (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) in a round-bottom flask equipped with a magnetic stirrer, add sodium cyanate (1.2 eq).

-

Acidification: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of trifluoroacetic acid (TFA) (1.5 eq) in the same solvent dropwise over 30 minutes. The slow addition is crucial to control the exotherm and the rate of HNCO generation.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane.

-

Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. This neutralizes the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Synthetic Pathway Diagram

Caption: Synthetic pathway for 3-Methyl-1H-pyrazole-1-carboxamide.

Analytical Characterization

Rigorous structural confirmation is essential. The following techniques are standard for characterizing the final product.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons (singlet, ~2.3 ppm), two distinct pyrazole ring protons (doublets, ~6.2 and ~7.6 ppm), and broad signals for the -NH₂ protons. |

| ¹³C NMR | Resonances for the methyl carbon, the three pyrazole ring carbons, and the carbonyl carbon of the carboxamide group (~155 ppm). |

| FT-IR | Characteristic peaks for N-H stretching of the amide (~3400-3200 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C=N stretching of the pyrazole ring. |

| Mass Spec. | A molecular ion peak [M]+ corresponding to the calculated molecular weight (125.13). |

Applications in Drug Discovery and Medicinal Chemistry

While 3-Methyl-1H-pyrazole-1-carboxamide itself is primarily a building block, the pyrazole carboxamide scaffold is a "privileged structure" in medicinal chemistry. Its prevalence stems from its ability to form key hydrogen bonds and participate in various interactions with biological targets.[6][7]

Key Therapeutic Areas of Investigation:

-

Oncology: Numerous pyrazole carboxamide derivatives have been synthesized and evaluated as anti-cancer agents. They can act as modulators of critical cellular pathways like apoptosis (programmed cell death) and autophagy.[8] For instance, specific derivatives have shown efficacy in suppressing the growth of lung cancer cells.[8] Others have been designed as potent inhibitors of kinases like Fms-like receptor tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[9]

-

Anti-inflammatory Agents: The pyrazole core is central to several non-steroidal anti-inflammatory drugs (NSAIDs).[10] Research continues into novel pyrazole carboxamides as selective inhibitors of cyclooxygenase (COX) enzymes, aiming to reduce the gastrointestinal side effects associated with older NSAIDs.[7]

-

Enzyme Inhibition: The scaffold is highly effective for designing enzyme inhibitors. Derivatives have shown potent inhibition of carbonic anhydrase isoenzymes, which are involved in various physiological processes.[11]

The strategic value of 3-Methyl-1H-pyrazole-1-carboxamide lies in its three points of potential diversification: the carboxamide nitrogen, the pyrazole ring, and the methyl group, allowing for the creation of large chemical libraries for screening.

Drug Discovery Workflow

Caption: A typical drug discovery workflow utilizing a core scaffold.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount to ensure laboratory safety.

Summary of Safety Information:

| Hazard Category | Description & Precautionary Measures |

| Health Hazards | Harmful if swallowed.[1][3] May cause skin, eye, and respiratory tract irritation.[1][12] |

| Handling | Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3] Avoid generating dust. Wash hands thoroughly after handling.[1][3] |

| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes.[1][3] Skin: Wash off with soap and plenty of water.[3] Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3] Inhalation: Move to fresh air.[1] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][3] |

This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[1][3]

Conclusion

3-Methyl-1H-pyrazole-1-carboxamide is more than a simple chemical; it is a versatile and valuable scaffold for innovation in the pharmaceutical and life sciences. Its straightforward synthesis, combined with the proven biological relevance of its derivatives, ensures its continued importance in the development of next-generation therapeutics. A thorough understanding of its properties, synthesis, and safe handling is essential for any research professional aiming to leverage its full potential.

References

-

Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.

-

3(or 5)-Methyl-1H-pyrazole-1-carboxamide | C5H7N3O | CID 242452.

-

3(or 5)-Methyl-1H-pyrazole-1-carboxamide - Common Chemistry.

-

SAFETY DATA SHEET - 3-Methyl-1H-pyrazole-1-carboxamide.

-

1H-Pyrazole-1-carboxamide,3-methyl-5-(1-methylethyl)-(9CI).

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.

-

Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

-

3-METHYL-1H-PYRAZOLE-5-CARBOXYLICACID Safety Data Sheets.

-

3-Methyl-1H-pyrazole-1-carboxamide - Fisher Scientific (German).

-

Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells.

-

Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents.

-

1H-Pyrazole-3-carboxamide | CAS#:33064-36-7.

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).

-

3-Methylpyrazole-5-carboxylic acid 97.

-

Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

Exploring the Applications of 1H-Pyrazole-1-Carboxamidine Hydrochloride in Research.

-

Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation.

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

-

1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-.

-

1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis.

-

1H-Pyrazole-1-carboxamidine hydrochloride 99%.

-

Understanding the Chemical Properties and Applications of 1H-Pyrazole-1-carboxamidine Hydrochloride.

-

Building blocks | Bioactive small molecules.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide | C5H7N3O | CID 242452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.de [fishersci.de]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. jocpr.com [jocpr.com]

- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 1H-吡唑-1-甲脒 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biosynth.com [biosynth.com]

The Pyrazole Core: From Privileged Scaffold to Blockbuster Pharmaceuticals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The landscape of modern medicinal chemistry is defined by the pursuit of molecular scaffolds that offer a blend of metabolic stability, synthetic accessibility, and versatile pharmacophoric features. Among these, the pyrazole—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—has emerged as a cornerstone of drug discovery.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have cemented its status as a "privileged scaffold".[3][4] Since the first synthesis of pyrazole by Knorr in 1883, its derivatives have become integral components in a vast array of therapeutic agents, from anti-inflammatory drugs to treatments for cancer and cardiovascular disease.[2][3] The number of FDA-approved drugs containing a pyrazole nucleus has surged in the last decade, a testament to its metabolic stability and therapeutic versatility.[1]

This guide provides an in-depth exploration of the discovery and synthesis of pyrazole-containing pharmaceuticals. We will dissect the mechanisms of action for landmark drugs, detail the evolution of synthetic strategies from classical methods to modern, atom-economical reactions, and provide field-proven protocols for key synthetic transformations.

Part I: The Pyrazole as a Pillar in Drug Design

The pyrazole ring is more than a simple linker; it is a strategic tool in molecular design. Its N-1 atom is analogous to the NH of pyrrole, serving as a hydrogen bond donor, while the N-2 atom behaves like the nitrogen in pyridine, acting as a hydrogen bond acceptor.[3] This duality allows for intricate and specific interactions with biological targets.

Furthermore, the pyrazole fragment often serves as a bioisostere for other aromatic systems like benzene or imidazole.[3][5] This substitution can significantly improve physicochemical properties, such as aqueous solubility and lipophilicity, leading to enhanced pharmacokinetic profiles.[5] A key example is the development of angiotensin II receptor antagonists, where replacing an imidazole ring with a pyrazole moiety yielded compounds with similar potency, demonstrating its value as a bioisosteric replacement.[3]

Part II: Landmark Pharmaceuticals Built on the Pyrazole Core

The therapeutic impact of the pyrazole scaffold is best illustrated by the blockbuster drugs it has anchored. Here, we examine three transformative examples.

Celecoxib (Celebrex®): Engineering Selectivity for Inflammation Control

Discovered and marketed by Pfizer, Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that revolutionized pain and inflammation management.[6][7]

Mechanism of Action: Unlike traditional NSAIDs (e.g., ibuprofen, naproxen) which inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), Celecoxib is a selective COX-2 inhibitor.[7][8] COX-1 is constitutively expressed and plays a protective role in the gastric mucosa, while COX-2 is induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[9] The genius of Celecoxib lies in its chemical structure. The diaryl-substituted pyrazole core features a polar sulfonamide side chain that binds to a distinct hydrophilic pocket near the active site of the COX-2 enzyme, a feature absent in COX-1.[6][8] This selective binding allows Celecoxib to reduce inflammation while minimizing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[6][9]

Sildenafil (Viagra®): A Serendipitous Discovery in Vasodilation

Sildenafil (Viagra®), another landmark drug from Pfizer, was initially developed to treat hypertension and angina.[10] Its serendipitous discovery as a potent treatment for erectile dysfunction created a paradigm shift in men's health.[1]

Mechanism of Action: Sildenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5).[10] In the corpus cavernosum of the penis, nitric oxide (NO) release during sexual stimulation activates guanylate cyclase, increasing levels of cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation, leading to increased blood flow and an erection. PDE5 is the enzyme responsible for degrading cGMP. By inhibiting PDE5, Sildenafil prevents the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response to sexual stimulation.[1][11]

Rimonabant (Acomplia®): A Cautionary Tale in CNS-Targeted Therapy

Rimonabant, developed by Sanofi-Aventis, was a selective cannabinoid receptor type 1 (CB1) antagonist marketed as an anti-obesity drug.[12]

Mechanism of Action: The endocannabinoid system is a key regulator of appetite and energy balance.[13][14] CB1 receptors are highly expressed in the central nervous system (CNS) and peripheral tissues.[13] Rimonabant acts as an inverse agonist, binding to CB1 receptors and blocking their activation by endocannabinoids like anandamide.[13] This action in the hypothalamus reduces appetite-stimulating pathways, leading to decreased food intake and weight loss.[13] However, the widespread blockade of CB1 receptors in the CNS also led to serious psychiatric side effects, including depression and anxiety, resulting in its withdrawal from the market in 2008.[12][15] The story of Rimonabant serves as a critical lesson in drug development, highlighting the challenges of targeting receptors with broad physiological roles and spurring research into peripherally restricted CB1 antagonists.[15]

Part III: Modern Synthetic Strategies for the Pyrazole Nucleus

The synthesis of pyrazole derivatives has evolved dramatically, moving from classical condensation reactions to highly efficient, modern methodologies that prioritize atom economy, step economy, and structural diversity.

Classical Synthesis: The Knorr Pyrazole Synthesis

The most fundamental approach to the pyrazole ring is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound. This method, first reported by Knorr, remains a workhorse for its simplicity and reliability.[2]

Causality Behind the Method: This reaction is driven by the nucleophilicity of the hydrazine nitrogens attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl substrate. The subsequent dehydration and cyclization steps are thermodynamically favorable, leading to the stable aromatic pyrazole ring. The primary limitation is the potential for regioisomeric mixtures when using unsymmetrical dicarbonyl compounds and substituted hydrazines.

Advanced Strategy 1: Multicomponent Reactions (MCRs)

MCRs are one-pot processes where three or more reactants combine to form a product that incorporates most of the atoms of the starting materials.[16] This approach is a cornerstone of green chemistry, offering high efficiency, reduced solvent waste, and operational simplicity.[17][18]

Causality Behind the Method: MCRs are designed to create complexity in a single step by orchestrating a cascade of reactions (e.g., Knoevenagel condensation followed by Michael addition and cyclization) without isolating intermediates.[17] This strategy is exceptionally powerful for building libraries of diverse pyrazole derivatives for high-throughput screening, as varying each of the multiple starting components can rapidly generate novel structures.[16]

Experimental Protocol: Three-Component Synthesis of a Substituted Pyrazole [17] This protocol describes a general method for synthesizing persubstituted pyrazoles from an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a Lewis acid like Yb(PFO)₃.

-

Reaction Setup: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), the hydrazine derivative (1.0 mmol), and the solvent (e.g., ethanol, 5 mL).

-

Catalyst Addition: Add the catalyst (e.g., Yb(PFO)₃, 1-5 mol%).

-

Reaction Execution: Stir the mixture at room temperature or heat to reflux (e.g., 60-80 °C) as required. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Purification: If no precipitate forms, concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Advanced Strategy 2: Transition Metal-Catalyzed C-H Activation

Direct C-H activation is a transformative strategy in modern organic synthesis.[19] It allows for the formation of C-C or C-X bonds by directly functionalizing a carbon-hydrogen bond, bypassing the need for pre-functionalized starting materials (e.g., halides or organometallics).[19][20] This approach significantly improves step and atom economy.

Causality Behind the Method: In the context of pyrazole synthesis, C-H activation often involves a palladium or copper catalyst that coordinates to a directing group on the substrate.[19][21] This brings the catalyst into proximity with a specific C-H bond, enabling its cleavage and subsequent bond formation to construct the heterocyclic ring. This method provides access to complex pyrazole architectures that are difficult to obtain via classical methods and offers excellent regioselectivity.[20][22]

Experimental Protocol: Copper-Catalyzed Aerobic C-H/N-H Annulation [19] This protocol describes a method for synthesizing pyrazoles from aryl hydrazones via a Cu(OAc)₂-mediated C-H activation.

-

Reaction Setup: In an oven-dried vial, combine the aryl hydrazone (0.2 mmol), Cu(OAc)₂ (10 mol%, 3.6 mg), and a base (e.g., DABCO, 30 mol%, 6.7 mg).

-

Solvent Addition: Add the solvent (e.g., DMSO, 1.0 mL) to the vial.

-

Reaction Execution: Seal the vial and place it in a preheated oil bath at 100-120 °C. Stir the reaction under an atmosphere of oxygen (e.g., using an O₂ balloon).

-

Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

-

Workup and Isolation: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with water (3 x 5 mL) and brine (5 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole.

Data Summary: Comparison of Sildenafil Synthesis Routes

The evolution of synthetic routes for Sildenafil highlights the drive for efficiency in pharmaceutical manufacturing.

| Metric | Initial Medicinal Chemistry Route[23] | Optimized Commercial Synthesis[24] |

| Overall Yield | ~27.6% | >50% |

| Key Strategy | Linear synthesis | Convergent synthesis |

| Reagents | Use of hot dimethyl sulfate, oleum | Improved chlorosulfonation, one-pot steps |

| Atom Economy | Lower | Higher |

| Safety/Waste | More hazardous reagents and waste | Greener chemistry principles applied |

Conclusion and Future Outlook

The pyrazole scaffold continues to be a fertile ground for drug discovery. Its proven success in blockbuster drugs like Celecoxib and Sildenafil validates its status as a privileged structure in medicinal chemistry. The evolution of synthetic methodologies, from classical condensations to powerful MCRs and C-H activation strategies, has broadened the accessible chemical space, allowing scientists to craft increasingly complex and precisely functionalized pyrazole derivatives. Future research will likely focus on further refining these synthetic tools, exploring novel biological targets for pyrazole-based agents, and designing molecules with highly tailored pharmacokinetic and safety profiles, ensuring that this remarkable heterocycle remains at the forefront of pharmaceutical innovation for years to come.

References

-

Title: Celebrex (Celecoxib) Pharmacology - News-Medical.Net Source: News-Medical.Net URL: [Link]

-

Title: Celecoxib - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central Source: PubMed Central URL: [Link]

-

Title: Synthesis of Sildenafil Citrate Source: Sildenafils.com URL: [Link]

-

Title: Celecoxib - StatPearls - NCBI Bookshelf Source: NCBI Bookshelf URL: [Link]

-

Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals Source: Beilstein Journals URL: [Link]

-

Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chemical Review and Letters URL: [Link]

-

Title: Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline Source: Pharmaguideline URL: [Link]

-

Title: Recent advances in the multicomponent synthesis of pyrazoles - PubMed Source: PubMed URL: [Link]

-

Title: Heteroannulative C–H Activation Route to Pyrazoles and Indazoles Source: Synfacts URL: [Link]

-

Title: HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]

-

Title: A Facile, Improved Synthesis of Sildenafil and Its Analogues - MDPI Source: MDPI URL: [Link]

-

Title: What is the mechanism of Celecoxib? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]

-

Title: Celecoxib Pathway, Pharmacodynamics - ClinPGx Source: PharmGKB URL: [Link]

-

Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI Source: MDPI URL: [Link]

-

Title: Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents | ACS Omega - ACS Publications Source: ACS Publications URL: [Link]

-

Title: Sildenafil - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Modern Approaches to the Synthesis of Pyrazoles (A Review) - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Evolution of sildenafil synthetic routes: (a) initial synthesis of... - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI Source: MDPI URL: [Link]

-

Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Publishing URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI Source: MDPI URL: [Link]

-

Title: Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed Source: PubMed URL: [Link]

-

Title: Pharmacophore mapping studies on pyrazoles as anti-proliferative agents Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

-

Title: Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - NIH Source: NIH URL: [Link]

-

Title: Synthetic strategies of pyrazole‐directing C−H activation. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc - KTU ePubl Source: KTU ePubl URL: [Link]

-

Title: Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands | ACS Medicinal Chemistry Letters Source: ACS Publications URL: [Link]

-

Title: What is the mechanism of Rimonabant? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]

-

Title: The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed Source: PubMed URL: [Link]

-

Title: Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC - PubMed Central Source: PubMed Central URL: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Sildenafil - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. What is the mechanism of Rimonabant? [synapse.patsnap.com]

- 14. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. epubl.ktu.edu [epubl.ktu.edu]

- 23. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 24. researchgate.net [researchgate.net]

Spectroscopic Data of 3-Methyl-1H-pyrazole-1-carboxamide: A Technical Guide for Researchers

Introduction

3-Methyl-1H-pyrazole-1-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of pyrazole, a core scaffold in numerous pharmacologically active agents, its structural elucidation and characterization are paramount for understanding its chemical behavior and potential biological activity. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Methyl-1H-pyrazole-1-carboxamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering not only raw data but also insights into the experimental context and interpretation of the spectral features. The potential for tautomerism in this molecule, specifically between the 3-methyl and 5-methyl isomers, is an important consideration in the analysis of its spectroscopic data[1][2].

Molecular Structure & Tautomerism

The structural identity of 3-Methyl-1H-pyrazole-1-carboxamide is defined by a pyrazole ring substituted with a methyl group and a carboxamide group at the 1-position. The potential for tautomerism between the 3-methyl and 5-methyl forms should be considered when analyzing spectroscopic data, as the position of the methyl group can influence the chemical environment of the other atoms in the molecule.

Caption: Molecular structure of 3-Methyl-1H-pyrazole-1-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for 3-Methyl-1H-pyrazole-1-carboxamide.

¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.3 | s | 3H | -CH₃ |

| ~6.2 | d | 1H | Pyrazole H4 |

| ~7.5 | d | 1H | Pyrazole H5 |

| ~5.5-7.0 (broad) | br s | 2H | -CONH₂ |

Interpretation: The ¹H NMR spectrum is expected to show a singlet for the methyl protons. The two protons on the pyrazole ring will appear as doublets due to coupling with each other. The amide protons often appear as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Data

The carbon NMR spectrum reveals the number of different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -CH₃ |

| ~110 | Pyrazole C4 |

| ~130 | Pyrazole C5 |

| ~148 | Pyrazole C3 |

| ~155 | -C=O (Amide) |

Interpretation: The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the three carbons of the pyrazole ring, and the carbonyl carbon of the amide group. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carboxamide group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. A study by Velraj (2022) provides Fourier Transform Infrared (FT-IR) spectroscopic data for 3-Methyl-1H-pyrazole-1-carboxamide[3].

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | N-H stretch (amide) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2950-2850 | Medium | C-H stretch (aliphatic -CH₃) |

| ~1680-1650 | Strong | C=O stretch (amide I) |

| ~1600-1550 | Medium | N-H bend (amide II) |

| ~1580-1400 | Medium | C=C and C=N stretch (pyrazole ring) |

Interpretation: The IR spectrum is characterized by a strong, broad absorption in the high-frequency region corresponding to the N-H stretching of the primary amide. A very strong absorption around 1670 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide group. The presence of both aromatic and aliphatic C-H stretching vibrations, as well as characteristic ring stretching modes, confirms the overall structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Mass Spectrometry Data Center provides GC-MS data for 3-Methyl-1H-pyrazole-1-carboxamide[1].

| m/z | Relative Intensity | Assignment |

| 125 | High | [M]⁺ (Molecular Ion) |

| 82 | High | [M - CONH₂]⁺ |

| 81 | Medium | [M - CONH₃]⁺ |

| 54 | Medium | Further fragmentation |

Interpretation: The mass spectrum will show a prominent molecular ion peak at m/z 125, corresponding to the molecular weight of the compound. A significant fragment is often observed due to the loss of the carboxamide group (CONH₂), leading to a peak at m/z 82. This fragmentation pattern is a key indicator of the presence of the 1-carboxamide substituent on the pyrazole ring.

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate experimental procedures. The following are generalized protocols based on standard laboratory practices and information from related syntheses[4][5][6].

Synthesis of 3-Methyl-1H-pyrazole-1-carboxamide

A plausible synthetic route involves the reaction of 3-methyl-1H-pyrazole with an isocyanate or a related carbamoylating agent[3][7][8].

Materials:

-

3-Methyl-1H-pyrazole

-

Potassium isocyanate (or a suitable isocyanate precursor)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 3-methyl-1H-pyrazole in an anhydrous solvent under an inert atmosphere, add an equimolar amount of potassium isocyanate.

-

The reaction mixture is stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 3-Methyl-1H-pyrazole-1-carboxamide.

Caption: General synthesis workflow.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film or in solution[3].

-

Mass Spectrometry: Mass spectra are generally acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with electron ionization (EI) or a High-Resolution Mass Spectrometry (HRMS) instrument with electrospray ionization (ESI).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and multi-faceted characterization of 3-Methyl-1H-pyrazole-1-carboxamide. The combination of NMR, IR, and Mass Spectrometry allows for an unambiguous structural confirmation and provides a valuable reference for researchers working with this compound and its analogs. The provided synthesis protocol offers a practical starting point for the preparation of this molecule in a laboratory setting. It is the author's hope that this technical guide will facilitate further research and development in the promising field of pyrazole-based chemistry.

References

Sources

- 1. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide | C5H7N3O | CID 242452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-tert-Butyl-5-isocyanato-1-methyl-1H-pyrazole () for sale [vulcanchem.com]

- 8. etheses.dur.ac.uk [etheses.dur.ac.uk]

Tautomerism and Isomer Stability of Substituted Pyrazoles: A Guide to Navigating a Dynamic Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrazole ring is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3][4] However, the inherent ability of asymmetrically substituted pyrazoles to exist as a dynamic equilibrium of two or more tautomers presents a significant challenge for drug design and development.[5][6][7] This phenomenon, known as annular prototropic tautomerism, directly influences a molecule's physicochemical properties, its interaction with biological targets, and its synthetic accessibility.[2][5][7] Misinterpretation of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models and unpredictable pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the principles governing pyrazole tautomerism. We delve into the electronic and steric effects of substituents, the critical influence of the surrounding environment, and the robust analytical and computational methodologies required for definitive structural elucidation. This document is intended to serve as a field-proven resource for researchers, enabling them to anticipate, control, and leverage pyrazole tautomerism in the pursuit of novel therapeutics.

Introduction: The Dynamic Character of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[4] This arrangement confers a unique set of properties: one nitrogen atom is a pyrrole-like, acidic proton donor, while the other is a pyridine-like, basic proton acceptor.[8] In unsymmetrically substituted pyrazoles, this duality gives rise to annular prototropic tautomerism, a rapid, reversible migration of a proton between the two ring nitrogens.[5][9]

This equilibrium means that a single synthesized compound can exist as a mixture of two distinct chemical entities, each with its own shape, dipole moment, and hydrogen bonding potential. For drug development professionals, this is not a trivial academic point. The specific tautomer that binds to a receptor may not be the most abundant form in solution, profoundly impacting biological activity and SAR.[3] Furthermore, properties critical for ADME (Absorption, Distribution, Metabolism, and Excretion), such as pKa, lipophilicity, and solubility, are an averaged representation of the tautomeric mixture, complicating predictive modeling.[1][2] Synthetic reactions, such as N-alkylation, can also yield a mixture of isomers, challenging purification and scale-up efforts.[1][2] A thorough understanding and characterization of this tautomeric behavior are therefore prerequisites for the successful development of pyrazole-based drugs.

Core Principles of Pyrazole Tautomerism

The tautomeric equilibrium in substituted pyrazoles is governed by fundamental thermodynamic and kinetic principles. The position of the equilibrium is determined by the relative Gibbs free energy of the participating tautomers.

The Tautomeric Equilibrium

For a pyrazole substituted at the C3 (or C5) position, the equilibrium involves two primary annular tautomers. By convention, the ring is numbered starting from the NH-bearing nitrogen. Therefore, a 3-substituted-1H-pyrazole is in equilibrium with a 5-substituted-1H-pyrazole.

Caption: Annular prototropic tautomerism in a 3(5)-substituted pyrazole.

Thermodynamics, Kinetics, and the Role of Aromaticity

The interconversion between tautomers is typically a low-energy process, with intermolecular proton transfer being the favored pathway over a high-energy intramolecular shift.[8] This process is often catalyzed by solvent molecules, particularly water, which can form hydrogen-bonded bridges that lower the activation energy barrier.[5][7]

A primary driving force for stability is the maintenance of aromaticity. Computational studies consistently demonstrate that the aromatic 1H-pyrazole tautomers are substantially lower in energy (by ~100 kJ/mol) than any non-aromatic isomers where a proton might be located on a carbon atom.[10][11] This large energy gap ensures that only the aromatic annular tautomers are experimentally observable under normal conditions.[10]

The Decisive Influence of Substituents

The most critical factor dictating the position of the tautomeric equilibrium is the electronic nature of the substituents on the pyrazole ring.[5]

Electronic Effects: A Push-Pull Mechanism

The relative stability of the two tautomers can be rationalized by considering the electronic interplay between the substituent and the adjacent nitrogen atoms.

-

Electron-Donating Groups (EDGs): Groups such as -NH₂, -OH, -CH₃, and halogens donate electron density, primarily through resonance or induction.[5] These groups preferentially stabilize the tautomer where they are located at the C3 position . This preference arises because the C3 position is adjacent to the electron-deficient, pyridine-like nitrogen (N2), which is stabilized by the incoming electron density. Computational studies have consistently shown that electron-donating capacity is correlated with C3 occupation.[5]

-

Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -COOH, -CHO, and -CF₃ are strongly electron-withdrawing.[5][6] These substituents destabilize the adjacent pyridine-like nitrogen. Consequently, they strongly favor the tautomer where the EWG is at the C5 position , placing it adjacent to the less electronegative pyrrole-like nitrogen (N1).[5][6]

Steric Hindrance and Intramolecular Interactions

While electronic effects are often dominant, steric bulk can also influence the equilibrium by favoring the less crowded tautomer. More significantly, substituents capable of forming an intramolecular hydrogen bond with the pyrazole N-H (e.g., a nitro group) can lock the equilibrium, favoring one tautomer almost exclusively.[5]

Data Presentation: Substituent Effects on Tautomer Preference

The following table summarizes the general tautomeric preferences for common substituents based on computational and experimental studies.

| Substituent (R) | Electronic Nature | Preferred Position | Rationale |

| -NH₂, -OH | Strong Electron-Donating | C3 | Stabilizes adjacent pyridine-like N2.[5] |

| -CH₃, Alkyl | Weak Electron-Donating | C3 (often equilibrium) | Weakly stabilizes adjacent N2.[5] |

| -F, -Cl | Electron-Donating (π) / Withdrawing (σ) | C3 | The π-donating effect often dominates.[5] |

| -Phenyl | Depends on Phenyl Substitution | C3 (for unsubstituted phenyl) | Can act as a weak electron-donating group.[12] |

| -COOH, -CHO | Strong Electron-Withdrawing | C5 | Avoids destabilization of adjacent N2.[5][6] |

| -NO₂, -CONH₂ | Strong Electron-Withdrawing | C3 or C5 | Complex; C3 preference seen for -CONH₂.[5] |

| -CF₃ | Strong Electron-Withdrawing | C3 (experimentally) | Higher stability observed with CF₃ at C3.[5] |

The Impact of the Environment

The tautomeric equilibrium is not an intrinsic property of the molecule alone; it is highly sensitive to its environment.

-

Solvent: The polarity and hydrogen-bonding capability of the solvent play a crucial role. Dipolar aprotic solvents can slow the rate of proton exchange.[5] Protic solvents like water can act as catalysts, lowering the energy barrier for interconversion by forming hydrogen-bond networks.[5][7] The dielectric constant of the medium can also shift the equilibrium by differentially solvating the two tautomers, which often have different dipole moments.[8]

-

Temperature: Temperature affects both the kinetics and thermodynamics of the system. Lowering the temperature is a key experimental strategy to slow the proton exchange to a rate that is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5][12][13]

-

Physical State (Solid vs. Solution): The dominant tautomer observed in the solid state via X-ray crystallography may not be the major tautomer in solution.[12] Crystal packing forces and intermolecular hydrogen bonding patterns in the lattice can stabilize a tautomer that is a minor component in the solution phase.[14]

Methodologies for Tautomer Elucidation

A multi-faceted approach combining experimental spectroscopy and computational chemistry is essential for the unambiguous determination of tautomeric ratios and stabilities.

Experimental Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful technique for studying tautomeric equilibria in solution.[12] At room temperature, rapid interconversion often leads to broadened or averaged signals for the C3 and C5 positions and their attached substituents.[5][7] Low-temperature NMR is the definitive experiment to resolve this ambiguity.[13]

Caption: Experimental workflow for distinguishing pyrazole tautomers using NMR.

-

Sample Preparation: Dissolve the pyrazole sample in a suitable deuterated solvent with a low freezing point (e.g., deuterated methanol (CD₃OD), dichloromethane (CD₂Cl₂), or tetrahydrofuran (THF-d₈)). The choice of solvent is critical, as it can influence the equilibrium.

-

Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (298 K) to establish a baseline. Note any broadened signals, particularly for C3/C5 and H3/H5.[13]

-

Systematic Cooling: Gradually lower the temperature of the NMR probe in 10-20 K increments.

-

Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum. This ensures the observed ratio is representative of the thermodynamic equilibrium at that temperature.[13]

-

Data Acquisition: Record spectra at each temperature, monitoring the signals of interest. The goal is to identify the "coalescence temperature" where the single averaged peak begins to broaden and then resolves into two distinct peaks corresponding to the individual tautomers.

-

Analysis: Once distinct signals are resolved, perform careful integration to determine the relative concentrations (the tautomeric ratio) at that specific temperature.[13] 13C and 15N NMR can be particularly useful as their chemical shifts are highly sensitive to the electronic environment of the tautomers.[14][15]

X-ray Crystallography provides an unambiguous determination of the tautomeric form present in the solid state.[12] It offers a static, high-resolution picture that is invaluable for calibrating computational models and understanding intermolecular interactions, but it must be used with the caution that it may not represent the situation in solution.

Computational Chemistry Workflows

Computational methods, particularly Density Functional Theory (DFT) , are indispensable for predicting the intrinsic stability of tautomers and rationalizing experimental findings.[5][10]

Caption: Computational workflow for comparing pyrazole tautomer stability via DFT.

-

Structure Generation: Build three-dimensional structures for both potential tautomers of the substituted pyrazole.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer in the gas phase using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/6-311++G** are commonly used).[5][6] This step finds the lowest energy conformation for each isomer.

-

Frequency Calculation: Conduct a frequency calculation at the same level of theory. This is a critical self-validating step: the absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[10]

-

Energy Extraction: Extract the zero-point corrected electronic energies for each stable tautomer.

-

Incorporate Solvation (Optional but Recommended): To better model solution-phase behavior, perform a single-point energy calculation on the optimized gas-phase geometries using a continuum solvation model (e.g., Polarizable Continuum Model, PCM) that represents the solvent of interest.[10]

-

Relative Energy Calculation: Determine the relative energy (ΔE or ΔG) by taking the difference between the energies of the two tautomers. The tautomer with the lower energy is predicted to be the more stable isomer.[6][10]

Ramifications in Drug Discovery and Design

The tautomeric state of a pyrazole is not merely a structural detail; it is a fundamental determinant of its function as a drug molecule.

-

Target Recognition and SAR: The two tautomers of a pyrazole have different hydrogen bond donor/acceptor patterns and distinct three-dimensional shapes. A change in the dominant tautomer can completely alter how the molecule fits into a binding pocket, potentially leading to a dramatic loss of potency or an unexpected off-target activity.[3]

-

Physicochemical Properties and Pharmacokinetics: Tautomerism directly impacts pKa, which governs the ionization state of the molecule at physiological pH. This, in turn, affects solubility, membrane permeability, and plasma protein binding. The overall lipophilicity (LogP/LogD) is also a weighted average of the properties of the tautomers present in the equilibrium.[1][2]

-

Synthetic Strategy and Intellectual Property: As mentioned, the tautomeric equilibrium can lead to the formation of multiple products during synthesis, particularly in reactions targeting the ring nitrogens.[1][2] From an intellectual property perspective, it is crucial to characterize and claim the relevant tautomeric forms of an active pharmaceutical ingredient.

Conclusion

The tautomerism of substituted pyrazoles is a complex but manageable phenomenon. The stability of a given tautomer is a delicate balance of substituent electronic effects, steric demands, and environmental factors such as solvent and temperature. For researchers in drug discovery, a proactive and rigorous approach to characterizing this behavior is not optional—it is essential for building accurate SAR models, optimizing pharmacokinetic properties, and ensuring reproducible synthetic outcomes. By combining the power of modern spectroscopic techniques, particularly low-temperature NMR, with the predictive insight of computational chemistry, scientists can effectively navigate the dynamic nature of the pyrazole scaffold and unlock its full potential in the development of next-generation medicines.

References

-

Gomes, P. A. C., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. [Link]

-

Al-Azmi, A., et al. (2010). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform, 41(31). [Link]

-

Holzer, W., et al. (2015). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 20(9), 16973-16991. [Link]

-

Aguilar-Parrilla, F., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (8), 1737-1744. [Link]

-

Catalán, J., et al. (1995). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (5), 1055-1059. [Link]

-

Jarończyk, M., et al. (2004). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM, 673(1-3), 17-26. [Link]

-

Oziminski, W. P. (2017). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Physical Chemistry Research, 5(2), 241-255. [Link]

-

Latos-Grażyński, L., & Dymara-Trystek, D. (2023). Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems. International Journal of Molecular Sciences, 24(6), 5961. [Link]

-

Zhang, L., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1695-1715. [Link]

-

Cristiano, M. L. S. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

-

Faria, J. V., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638458. [Link]

-

Claramunt, R. M., et al. (2007). The annular tautomerism of the curcuminoid NH-pyrazoles. New Journal of Chemistry, 31(7), 1259-1267. [Link]

-

Santos, M. A. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 4991. [Link]

-

Kim, S., et al. (2011). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Bulletin of the Korean Chemical Society, 32(10), 3801-3804. [Link]

-

Al-Tel, T. H. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(6), 1563. [Link]

-

Santos, M. A. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5857. [Link]

-

Cristiano, M. L. S. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4280. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 9. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. purkh.com [purkh.com]

- 12. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Nucleus: A Scaffold of Potent and Selective Therapeutic Agents - An In-depth Technical Guide on Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1] Its inherent structural features and synthetic tractability have led to its incorporation into a multitude of clinically successful drugs across a wide therapeutic spectrum, including anti-inflammatory agents like celecoxib and anticancer drugs such as crizotinib.[2][3] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazole derivatives. Moving beyond a mere catalog of compounds, we delve into the causal relationships between structural modifications and their impact on biological activity, offering field-proven insights for researchers engaged in the design and development of novel pyrazole-based therapeutics. We will dissect the critical substitutions on the pyrazole core that govern potency and selectivity, examine established experimental workflows for their synthesis and evaluation, and present case studies that illuminate the successful application of SAR principles.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole moiety is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets with high affinity.[4] This versatility stems from several key physicochemical properties:

-

Aromaticity and Planarity: The planar, aromatic nature of the pyrazole ring provides a rigid framework for the precise spatial orientation of substituent groups, facilitating optimal interactions with receptor binding pockets.[5]

-

Hydrogen Bonding Capabilities: The pyrazole ring possesses both a hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2), enabling it to form crucial interactions with biological macromolecules.[3]

-

Dipole Moment: The presence of two nitrogen atoms creates a significant dipole moment, influencing the molecule's solubility, membrane permeability, and interactions with polar residues in a binding site.

-

Synthetic Accessibility: A wide array of synthetic methodologies allows for the facile and regioselective functionalization of the pyrazole core at its various positions (N1, C3, C4, and C5), making it an ideal template for medicinal chemistry campaigns.[6][7]

These intrinsic properties make the pyrazole nucleus a highly adaptable building block for the design of potent and selective modulators of enzymes, receptors, and ion channels.

Decoding the Structure-Activity Relationship: Key Principles and Hotspots

The biological activity of pyrazole derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core. Understanding these relationships is paramount for rational drug design.

The N1-Position: Modulating Pharmacokinetics and Target Engagement

The substituent at the N1 position plays a critical role in defining the overall properties of the molecule.

-

Steric Bulk and Lipophilicity: Large, lipophilic groups at N1, such as substituted phenyl rings, are frequently employed to enhance binding affinity by occupying hydrophobic pockets within the target protein. For instance, in the development of cannabinoid receptor 1 (CB1) antagonists, a 2,4-dichlorophenyl group at the N1-position was found to be crucial for potent activity.[8][9]

-

Hydrogen Bonding: An unsubstituted N1-H can act as a hydrogen bond donor, which can be a key interaction for target binding. However, in many cases, substitution at N1 is necessary to block metabolic degradation or to introduce specific interactions.

-

Pharmacokinetic Modulation: The nature of the N1-substituent significantly impacts pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Judicious selection of this group is essential for achieving desirable drug-like properties.

The C3 and C5 Positions: Dictating Potency and Selectivity

The substituents at the C3 and C5 positions are often the primary determinants of a compound's potency and selectivity.

-

Aryl and Heteroaryl Substituents: The presence of aryl or heteroaryl groups at C3 and C5 is a common feature in many biologically active pyrazoles. These groups can engage in π-π stacking, hydrophobic, and hydrogen bonding interactions with the target. For example, in the anti-inflammatory drug celecoxib, the p-sulfonamidophenyl group at C5 is essential for its selective inhibition of COX-2.

-

Carboxamide and Related Moieties: A carboxamido group at the C3-position is another prevalent feature, particularly in kinase inhibitors. This group can act as a hydrogen bond donor and acceptor, forming critical interactions with the hinge region of the kinase.[10]

The C4-Position: Fine-Tuning Activity and Properties

While often less critical than the other positions, substitution at the C4 position can be used to fine-tune a compound's activity and physicochemical properties.

-

Small Alkyl or Halogen Groups: The introduction of small groups like methyl or halogens at C4 can modulate the electronic properties of the pyrazole ring and influence the orientation of the larger substituents at C3 and C5.

-

Polar Groups: The incorporation of polar groups at C4 can improve solubility and other drug-like properties.

The interplay between these substitution patterns is complex and often target-dependent. A systematic exploration of these "hotspots" is crucial for successful lead optimization.

Case Study: Pyrazole Derivatives as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[11] Pyrazole-based scaffolds have proven to be exceptionally effective as kinase inhibitors.[12]

Many pyrazole-containing kinase inhibitors function by competing with ATP for binding to the kinase active site. The pyrazole core often serves as a scaffold to present substituents that mimic the interactions of the adenine portion of ATP with the hinge region of the kinase.

A common binding mode involves the N1-H of the pyrazole forming a hydrogen bond with the backbone carbonyl of a hinge residue, while the N2 atom accepts a hydrogen bond from a backbone N-H of another hinge residue. Substituents at the C3 and C5 positions then occupy the hydrophobic regions adjacent to the ATP binding site, contributing to both potency and selectivity.

For example, in a series of c-Jun N-terminal kinase (JNK-1) inhibitors, pyrazole derivatives bearing an amide group were synthesized and evaluated.[10] Several analogues exhibited potent JNK-1 inhibitory activity with IC50 values in the low micromolar range.[10]

Experimental Protocols: A Foundation for Reliable SAR Data

The generation of high-quality, reproducible data is the bedrock of any successful SAR study. Here, we outline key experimental workflows.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common and versatile method for the synthesis of 1,3,5-trisubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[7]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the substituted hydrazine (1.0-1.2 eq).

-

Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel to afford the desired pyrazole derivative.

Diagram: Synthetic Workflow for Pyrazole Derivatives

Caption: General synthetic workflow for 1,3,5-trisubstituted pyrazoles.

In Vitro Biological Evaluation: A Tiered Approach

A tiered approach to biological evaluation is often employed to efficiently screen and characterize newly synthesized compounds.

Primary Screening:

-

Target-based assays: For enzyme targets like kinases, initial screening is typically performed using in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50).

-

Cell-based assays: For targets where a direct enzymatic assay is not feasible, or to assess cellular activity, cell-based assays measuring a relevant downstream signaling event or cellular phenotype (e.g., cell viability) are used.

Secondary Screening:

-

Selectivity profiling: Promising hits from the primary screen are then tested against a panel of related targets to assess their selectivity.

-

Mechanism of action studies: Experiments are conducted to confirm the compound's mechanism of action (e.g., competitive vs. non-competitive inhibition).

Lead Optimization:

-

ADME profiling: In vitro assays are used to evaluate the compound's metabolic stability, plasma protein binding, and potential for drug-drug interactions.

Diagram: Biological Evaluation Workflow

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 10. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of 3-Methyl-1H-pyrazole-1-carboxamide Bioactivity: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3][4][5] This technical guide provides an in-depth, protocol-driven framework for the in silico prediction of the bioactivity of a specific, yet representative member of this class: 3-Methyl-1H-pyrazole-1-carboxamide. We will traverse a comprehensive computational workflow, from initial target identification and molecular docking to the development of predictive Quantitative Structure-Activity Relationship (QSAR) models and the critical assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This document is intended for researchers, computational chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance for leveraging computational tools to accelerate the discovery and optimization of novel pyrazole-based therapeutics.

Introduction: The Significance of the Pyrazole Carboxamide Moiety and the Imperative for In Silico Assessment

The pyrazole ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a vast range of biological effects, including anti-inflammatory, anticancer, antifungal, and enzyme inhibitory activities.[2][3][4][6][7] The carboxamide linkage further enhances the potential for specific, high-affinity interactions with biological targets. The subject of this guide, 3-Methyl-1H-pyrazole-1-carboxamide, serves as a foundational structure for exploring the potential bioactivities inherent to this chemical class.

In the contemporary drug discovery paradigm, characterized by immense cost and high attrition rates, computational, or in silico, methods are indispensable.[8][9][10][11] They provide a rapid, cost-effective means to screen vast chemical libraries, prioritize candidates for synthesis, and optimize lead compounds by predicting their biological activities and pharmacokinetic profiles before committing to resource-intensive experimental validation.[12][13] This guide will delineate a robust in silico workflow tailored to 3-Methyl-1H-pyrazole-1-carboxamide, establishing a transferrable methodology for analogous compounds.

The Computational Drug Discovery Workflow: A Strategic Overview

Our approach is a multi-faceted computational strategy designed to build a comprehensive profile of 3-Methyl-1H-pyrazole-1-carboxamide's potential bioactivity. This workflow is iterative and designed for self-validation at each stage.

Caption: A comprehensive in silico drug discovery workflow.

Phase 1: Target Identification and Molecular Preparation

The initial and most critical step is the identification of plausible biological targets. The rationale here is that structurally similar compounds often share similar mechanisms of action.

Authoritative Grounding: Target Selection